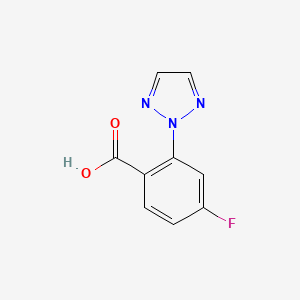

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

概要

説明

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 1293284-50-0 . It has a molecular weight of 207.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .科学的研究の応用

Synthesis and Molecular Properties

A study by Roth et al. (2019) outlines a selective and scalable synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid, starting from 1-fluoro-2-nitrobenzene derivatives. This research highlights the compound's utility in creating di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives, showcasing its importance in organic synthesis and chemical research (Roth, Schmidt, Prud’homme, & Abele, 2019).

Corrosion Inhibition

Research on triazole Schiff bases, including compounds similar to 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid, demonstrates their efficacy as corrosion inhibitors on mild steel in acidic media. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their service life and enhancing reliability (Chaitra, Mohana, & Tandon, 2015).

Metal–Organic Frameworks (MOFs)

Wang et al. (2016) have synthesized novel lanthanide metal–organic frameworks using a 1,2,3-triazole-containing tricarboxylic acid ligand. These MOFs exhibit promising luminescence properties for sensing metal ions and nitroaromatic compounds, suggesting potential applications in environmental monitoring and safety (Wang, Sun, Hao, Yan, & Liang, 2016).

Antimicrobial and Anticancer Activity

A study on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which shares a core structural motif with this compound, reports moderate to good antiproliferative potency against various cancerous cell lines. This finding opens pathways for the development of new anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Spectroscopic Probes and Nanoparticle Interactions

Research by Bekere et al. (2013) highlights the use of a related fluorophore for detecting ZnO nanoparticles, demonstrating unusual fluorescence features. This suggests potential applications of this compound and its derivatives in developing sensitive molecular probes for nanoparticles and other nanomaterials (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4-fluoro-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

![2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2756914.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756929.png)

![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)

![N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2756933.png)

![N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide](/img/structure/B2756935.png)